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Compound of Interest

Compound Name: AZ3246

Cat. No.: B15611302

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of AZ3246, a selective inhibitor of

Hematopoietic Progenitor Kinase 1 (HPK1). The information compiled herein, including its

chemical properties, mechanism of action, and relevant experimental methodologies, is

intended to support researchers and professionals in the fields of oncology, immunology, and

drug development.

Core Chemical and Pharmacological Properties
AZ3246 is a potent and selective inhibitor of HPK1, a key negative regulator of T-cell signaling.

Its systematic investigation has provided valuable insights into the therapeutic potential of

targeting HPK1 for cancer immunotherapy.

Chemical Properties of AZ3246
A summary of the key chemical identifiers and properties of AZ3246 is presented below.
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Property Value

CAS Number 2893978-54-4[1]

Molecular Formula C₂₁H₂₀F₃N₉O[1]

Molecular Weight 471.45 g/mol [1]

IUPAC Name

5-cyclopropyl-3-((3-methyl-1-(2,2,2-

trifluoroethyl)-1H-pyrazol-4-yl)amino)-6-(3-

methyl-3H-imidazo[4,5-c]pyridin-7-yl)pyrazine-2-

carboxamide[1]

SMILES

CC1=C(N=C(C)N1CC(F)

(F)F)NC2=C(N=C(C=N2)C3=CC=C(C=C3)N4C

=NC(C)=C4)C(=O)N

InChI Key YLGMPWWMPCGYBF-UHFFFAOYSA-N[1]

Solubility Soluble in DMSO[2]

Mechanism of Action and Signaling Pathway
AZ3246 functions as a selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also

known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1). HPK1 is a

serine/threonine kinase predominantly expressed in hematopoietic cells and acts as a crucial

negative regulator of T-cell receptor (TCR) signaling.

Upon TCR engagement, HPK1 is activated and phosphorylates downstream targets, most

notably the adaptor protein SH2 domain-containing leukocyte protein of 76 kDa (SLP-76). This

phosphorylation event on SLP-76 creates a binding site for 14-3-3 proteins. The subsequent

association of 14-3-3 proteins with phosphorylated SLP-76 leads to the disassembly of the

TCR signaling complex and a dampening of the T-cell immune response.

By inhibiting the kinase activity of HPK1, AZ3246 prevents the phosphorylation of SLP-76,

thereby sustaining TCR signaling, enhancing T-cell activation, and promoting anti-tumor

immunity.
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HPK1 signaling pathway in T-cell activation and its inhibition by AZ3246.
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Key Experimental Protocols
The following sections outline the methodologies for key experiments cited in the investigation

of AZ3246. While specific, detailed protocols for AZ3246 are proprietary, the following

represents standardized procedures for these assays.

In Vitro Kinase Assay: ADP-Glo™
The potency of AZ3246 against HPK1 is often determined using a luminescence-based kinase

assay such as the ADP-Glo™ Kinase Assay. This assay measures the amount of ADP

produced during the kinase reaction.

Principle: The assay is a two-step process. First, the kinase reaction is performed, and then the

remaining ATP is depleted. In the second step, the ADP generated is converted to ATP, which is

then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional

to the kinase activity.

Materials:

Recombinant HPK1 enzyme

Substrate (e.g., Myelin Basic Protein)

ATP

AZ3246 (or other test compounds)

ADP-Glo™ Kinase Assay Kit (Promega)

384-well plates

Plate reader capable of measuring luminescence

Procedure:

Compound Preparation: Prepare serial dilutions of AZ3246 in DMSO.
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Assay Plate Setup: Add diluted AZ3246 or DMSO (vehicle control) to the wells of a 384-well

plate.

Kinase Reaction:

Add the HPK1 enzyme to the wells.

Initiate the reaction by adding a mixture of the substrate and ATP.

Incubate at room temperature for a defined period (e.g., 60 minutes).

Signal Generation:

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™

Reagent. Incubate for 40 minutes at room temperature.

Convert the generated ADP to ATP and measure the luminescent signal by adding the

Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

Data Analysis: Measure luminescence using a plate reader. The IC₅₀ value is determined by

plotting the luminescence signal against the logarithm of the inhibitor concentration and

fitting the data to a dose-response curve.
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ADP-Glo™ Kinase Assay Workflow
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A generalized workflow for the ADP-Glo™ kinase assay.
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Cellular Assay: T-Cell IL-2 Secretion
To assess the functional effect of AZ3246 on T-cell activation, the secretion of Interleukin-2 (IL-

2), a key cytokine, is measured.

Principle: T-cells (e.g., primary human T-cells or Jurkat cells) are stimulated in the presence of

varying concentrations of AZ3246. The amount of IL-2 secreted into the cell culture

supernatant is then quantified, typically using an Enzyme-Linked Immunosorbent Assay

(ELISA) or a bead-based immunoassay.

Materials:

T-cells (e.g., PBMCs, Jurkat cells)

T-cell stimulation reagents (e.g., anti-CD3/anti-CD28 antibodies, PMA/Ionomycin)

AZ3246

Cell culture medium and supplements

IL-2 quantification kit (e.g., ELISA kit)

96-well cell culture plates

Procedure:

Cell Preparation: Isolate and prepare T-cells for culture.

Compound Treatment: Plate the T-cells in a 96-well plate and treat with a serial dilution of

AZ3246 for a specified pre-incubation period.

T-Cell Stimulation: Add T-cell stimulation reagents to the wells to activate the T-cells.

Incubation: Incubate the cells for a period sufficient to allow for IL-2 secretion (e.g., 24-48

hours).

Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
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IL-2 Quantification: Measure the concentration of IL-2 in the supernatant according to the

manufacturer's protocol for the chosen quantification method (e.g., ELISA).

Data Analysis: Determine the EC₅₀ value by plotting the IL-2 concentration against the

logarithm of the AZ3246 concentration and fitting to a dose-response curve.

In Vivo Antitumor Efficacy: EMT6 Syngeneic Mouse
Model
The antitumor activity of AZ3246 is evaluated in vivo using a syngeneic mouse model, such as

the EMT6 breast cancer model.

Principle: The EMT6 murine mammary carcinoma cell line is implanted into immunocompetent

BALB/c mice. Once tumors are established, the mice are treated with AZ3246, and tumor

growth is monitored over time.

Materials:

BALB/c mice

EMT6 cell line

AZ3246 formulation for in vivo administration (e.g., oral gavage)

Vehicle control

Calipers for tumor measurement

Procedure:

Cell Culture and Implantation: Culture EMT6 cells and implant them subcutaneously or

orthotopically into the mammary fat pad of female BALB/c mice.[3][4]

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified

size, randomize the mice into treatment groups (e.g., vehicle control, AZ3246).

Treatment Administration: Administer AZ3246 and vehicle control according to the planned

dosing schedule (e.g., once or twice daily oral gavage).
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Tumor Measurement and Body Weight: Measure tumor dimensions with calipers at regular

intervals to calculate tumor volume. Monitor the body weight of the mice as an indicator of

toxicity.

Endpoint: Continue the study until a predetermined endpoint is reached (e.g., tumors reach a

maximum size, or a specific time point).

Data Analysis: Plot the mean tumor volume over time for each treatment group to evaluate

the antitumor efficacy of AZ3246. Statistical analysis is performed to determine the

significance of the observed effects.

Conclusion
AZ3246 is a valuable research tool for investigating the role of HPK1 in immune regulation and

as a potential therapeutic target in oncology. This guide provides a foundational understanding

of its chemical properties, mechanism of action, and the experimental methodologies used for

its characterization. The provided protocols offer a starting point for researchers aiming to

further explore the biological effects of AZ3246 and other HPK1 inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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